2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde
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Overview
Description
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H6ClNO2 It is characterized by a fused furan and pyridine ring system with a chloro substituent at the 2-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the pyridine ring and subsequent chlorination and formylation steps. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro group.
Major Products Formed
Oxidation: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid.
Reduction: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of protein function. The chloro substituent can enhance the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 3-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
- 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde
Uniqueness
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. The combination of a furan and pyridine ring system with a chloro and aldehyde substituent makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-5(2-11)1-6-3-12-4-7(6)10-8/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXWTTXHRLYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2CO1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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